molecular formula C14H20O B14841115 3-(Cyclohexylmethyl)-4-methylphenol

3-(Cyclohexylmethyl)-4-methylphenol

Cat. No.: B14841115
M. Wt: 204.31 g/mol
InChI Key: VNXTWYXUNBBFRM-UHFFFAOYSA-N
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Description

3-(Cyclohexylmethyl)-4-methylphenol is an organic compound that belongs to the class of phenols It is characterized by a phenol ring substituted with a cyclohexylmethyl group at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclohexylmethyl)-4-methylphenol typically involves the alkylation of 4-methylphenol (p-cresol) with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group of p-cresol by the cyclohexylmethyl group, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and selectivity. Additionally, advanced purification techniques like distillation and crystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexylmethyl)-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted phenols.

Scientific Research Applications

3-(Cyclohexylmethyl)-4-methylphenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the manufacture of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(Cyclohexylmethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound can undergo redox reactions, affecting cellular oxidative stress levels and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenol (p-Cresol): A simpler phenol with a methyl group at the 4-position.

    3-Cyclohexylmethylphenol: A phenol with a cyclohexylmethyl group at the 3-position but without the methyl group at the 4-position.

    4-Cyclohexylmethylphenol: A phenol with a cyclohexylmethyl group at the 4-position.

Uniqueness

3-(Cyclohexylmethyl)-4-methylphenol is unique due to the presence of both the cyclohexylmethyl and methyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-(cyclohexylmethyl)-4-methylphenol

InChI

InChI=1S/C14H20O/c1-11-7-8-14(15)10-13(11)9-12-5-3-2-4-6-12/h7-8,10,12,15H,2-6,9H2,1H3

InChI Key

VNXTWYXUNBBFRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CC2CCCCC2

Origin of Product

United States

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